An In-depth Technical Guide to the Chemical Structure and Properties of N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine
An In-depth Technical Guide to the Chemical Structure and Properties of N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine, also known as N-cyclohexyltryptamine, is a substituted tryptamine derivative of significant interest in medicinal chemistry and pharmacology. Its structural architecture, featuring a tryptamine core linked to a cyclohexyl moiety, suggests potential interactions with serotonergic pathways, making it a compelling candidate for investigation in drug discovery programs. This guide provides a comprehensive overview of the chemical synthesis, structural elucidation, physicochemical properties, and anticipated pharmacological profile of this compound. Detailed experimental protocols and in-depth analysis of spectroscopic data are presented to facilitate further research and development.
Introduction: The Significance of N-Substituted Tryptamines
The tryptamine scaffold is a privileged structure in neuroscience research, forming the backbone of the essential neurotransmitter serotonin (5-hydroxytryptamine) and a plethora of psychoactive compounds.[1] Modification of the terminal amine group with various substituents allows for the fine-tuning of a compound's pharmacological properties, including receptor affinity, selectivity, and functional activity.[2] The introduction of a cyclohexyl group to the tryptamine backbone, as in N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine, creates a molecule with a unique lipophilic and steric profile that is likely to influence its interaction with biological targets. This guide aims to provide a detailed technical resource for researchers exploring the potential of this and related compounds.
Chemical Synthesis and Mechanism
The most direct and established method for the synthesis of N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine is through the reductive amination of tryptamine with cyclohexanone.[3] This two-step, one-pot reaction is a cornerstone of amine synthesis due to its efficiency and versatility.
Synthesis Pathway
The synthesis proceeds via an initial condensation reaction between tryptamine and cyclohexanone to form an intermediate imine (a Schiff base). This is followed by the in-situ reduction of the imine to the desired secondary amine.
Caption: Reductive amination pathway for the synthesis of N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine.
Experimental Protocol: Reductive Amination
This protocol outlines a general procedure for the synthesis of N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine.
Materials:
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Tryptamine
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Cyclohexanone
-
Methanol (or other suitable solvent)
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Sodium borohydride (NaBH₄) or Raney Nickel
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Glacial acetic acid (optional, as a catalyst for imine formation)
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Dichloromethane (for extraction)
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Saturated sodium bicarbonate solution
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Appropriate deuterated solvent for NMR (e.g., DMSO-d₆)
Procedure:
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Imine Formation: Dissolve tryptamine (1 equivalent) in methanol in a round-bottom flask. Add cyclohexanone (1.1 equivalents). If desired, a catalytic amount of glacial acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
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Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C. Alternatively, reduction can be achieved using Raney Nickel under a hydrogen atmosphere.[3]
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Work-up: Once the reaction is complete (monitored by TLC), quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Add dichloromethane and a saturated solution of sodium bicarbonate to the residue.
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Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent in vacuo. The crude product can be purified by silica gel column chromatography.
Rationale: The use of a protic solvent like methanol is common for reductive aminations with sodium borohydride. The acidic catalyst in the first step accelerates the dehydration process to form the imine. The subsequent reduction is a nucleophilic addition of a hydride ion to the electrophilic carbon of the imine.
Structural Elucidation and Spectroscopic Analysis
The structural confirmation of N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Indole N-H | ~10.8 | br s | - |
| Indole Aromatic Protons | 7.0 - 7.6 | m | - |
| Indole C2-H | ~7.2 | s | - |
| Ethyl CH₂ (adjacent to indole) | ~3.1 | t | ~8.3 |
| Ethyl CH₂ (adjacent to amine) | ~3.0 | t | ~8.1 |
| Cyclohexyl CH (adjacent to amine) | ~2.9 | m | - |
| Cyclohexyl CH₂ | 1.1 - 2.0 | m | - |
Note: The provided ¹H NMR data is for the fumarate salt in DMSO-d₆ and may vary slightly for the freebase.[3]
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Indole C7a | ~136 |
| Indole C3a | ~127 |
| Indole Aromatic CH | 118 - 123 |
| Indole C2 | ~124 |
| Indole C3 | ~111 |
| Cyclohexyl CH (adjacent to amine) | 50 - 60 |
| Ethyl CH₂ (adjacent to amine) | 45 - 55 |
| Cyclohexyl CH₂ | 25 - 35 |
| Ethyl CH₂ (adjacent to indole) | ~25 |
Note: Predicted values are based on known spectra of tryptamine and N-substituted cyclohexylamines.[4][5]
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Indole) | 3300 - 3500 | Medium, Sharp |
| N-H Stretch (Secondary Amine) | 3300 - 3500 | Weak to Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-N Stretch | 1020 - 1250 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
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Expected Molecular Ion [M]⁺: m/z 242.1783 (for C₁₆H₂₂N₂)
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Expected [M+H]⁺: m/z 243.1856
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Key Fragmentation Pattern: A characteristic fragmentation of tryptamines is the cleavage of the β-carbon to the indole ring, resulting in a stable indolenium ion.
Caption: Expected mass spectrometry fragmentation of N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine.
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Predicted Value | Basis of Prediction |
| Molecular Formula | C₁₆H₂₂N₂ | - |
| Molecular Weight | 242.36 g/mol | - |
| pKa (amine) | 9.5 - 10.5 | Based on cyclohexylamine (pKa ~10.6)[6] |
| logP | 3.0 - 4.0 | Increased lipophilicity due to the cyclohexyl group |
| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO), sparingly soluble in water. | General solubility of tryptamine derivatives |
Anticipated Pharmacological Profile
The tryptamine core of N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine strongly suggests an affinity for serotonin (5-HT) receptors.
Interaction with Serotonin Receptors
Many N-alkylated tryptamines are known to be agonists or partial agonists at various 5-HT receptor subtypes, particularly 5-HT₁A and 5-HT₂A receptors.[7][8] The cyclohexyl substituent is expected to influence the binding affinity and functional activity at these receptors. The increased lipophilicity may facilitate passage across the blood-brain barrier.
Structure-Activity Relationship (SAR)
The nature of the N-substituent on the tryptamine side chain is a key determinant of pharmacological activity.[2] The bulky and lipophilic cyclohexyl group is likely to confer a distinct receptor interaction profile compared to smaller alkyl or aryl substituents. Further research is warranted to fully elucidate the SAR of this compound and its analogs.
Conclusion
N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine is a synthetically accessible tryptamine derivative with a unique structural and physicochemical profile. This guide provides a foundational understanding of its chemical synthesis, characterization, and potential pharmacological properties. The detailed protocols and predicted spectroscopic data serve as a valuable resource for researchers in medicinal chemistry and drug discovery, enabling further investigation into the therapeutic potential of this and related compounds. The exploration of N-substituted tryptamines continues to be a fertile ground for the discovery of novel neuropharmacological agents.
References
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Naeem, M., Le, A. N., Bauer, B. E., & Chadeayne, A. R. (2023). N-Cyclohexyltryptamine: freebase, bromide and fumarate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 8), 752–756. [Link]
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Glatfelter, G. C., Pottie, E., Partilla, J. S., Sherwood, A. M., Kaylo, K., & Baumann, M. H. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS chemical neuroscience, 14(7), 1195–1205. [Link]
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